2,5-Dichlorobenzooxazole
Overview
Description
2,5-Dichlorobenzooxazole is a chemical compound with the molecular formula C7H3Cl2NO . It has a molecular weight of 188.01 . The compound is solid in physical form .
Molecular Structure Analysis
The IUPAC name for 2,5-Dichlorobenzooxazole is 2,5-dichloro-1,3-benzoxazole . The InChI code for this compound is 1S/C7H3Cl2NO/c8-4-1-2-6-5(3-4)10-7(9)11-6/h1-3H .Physical And Chemical Properties Analysis
2,5-Dichlorobenzooxazole is a solid at room temperature . It is stored in a refrigerator .Scientific Research Applications
Corrosion Inhibition
One of the applications of derivatives of 2,5-dichlorobenzooxazole is in corrosion inhibition. For instance, the study by Li et al. (2008) demonstrates the use of triazole derivatives, including those derived from 2,5-dichlorobenzooxazole, as effective inhibitors for mild steel corrosion in acidic media. These compounds exhibit high inhibition efficiencies, which were confirmed by weight loss measurements and electrochemical tests (Wei-hua Li et al., 2008).
Antimicrobial Activity
Benzoxazole derivatives, including 2,5-dichlorobenzooxazole compounds, have shown potential in antimicrobial applications. A study by Tekiner-Gulbas et al. (2004) synthesized new benzoxazole derivatives and investigated their in vitro antimicrobial activities, demonstrating broad-spectrum activity against various microorganisms (B. Tekiner-Gulbas et al., 2004).
Pharmaceutical Applications
2,5-Dichlorobenzooxazole derivatives have also been explored in pharmaceutical research. For example, the work by Sato et al. (1998) describes benzoxazole derivatives as novel 5-HT3 receptor partial agonists in the gut, suggesting potential therapeutic applications in treating conditions like irritable bowel syndrome without causing constipation (Y. Sato et al., 1998).
Chemical Synthesis and Material Science
In the realm of chemical synthesis and material science, benzoxazoles, including 2,5-dichlorobenzooxazole, are important scaffolds with applications ranging from pharmaceuticals to functional materials. Nayak and Niranjan (2017) discuss the synthesis of 2-aryl benzoxazoles and their broad range of applications, indicating the significance of these compounds in various fields (Dinesh Kumar Nayak & P. Niranjan, 2017).
Energy and Catalysis
2,5-Dichlorobenzooxazole derivatives also find applications in energy and catalysis. For instance, a study by Hashmi et al. (2004) reports on the synthesis of oxazoles, including those with dichlorobenzooxazole structures, under mild conditions facilitated by gold catalysis, showcasing their potential in organic synthesis (A. Hashmi et al., 2004).
Safety And Hazards
The compound has been classified with the signal word “Warning” under the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, H335, which indicate that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements are P261, P305, P338, P351, which suggest avoiding breathing dust/fume/gas/mist/vapors/spray, and in case of contact with eyes, rinse cautiously with water for several minutes .
properties
IUPAC Name |
2,5-dichloro-1,3-benzoxazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3Cl2NO/c8-4-1-2-6-5(3-4)10-7(9)11-6/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JOXBFDPBVQGJOJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)N=C(O2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3Cl2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40439214 | |
Record name | 2,5-dichlorobenzooxazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40439214 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-Dichlorobenzooxazole | |
CAS RN |
3621-81-6 | |
Record name | 2,5-dichlorobenzooxazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40439214 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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